7-methoxy-8-methyl-3-(4-propylphenoxy)-4H-chromen-4-one
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Overview
Description
7-Methoxy-8-methyl-3-(4-propylphenoxy)-4H-chromen-4-one is a complex organic compound belonging to the chromen-4-one family. This compound is characterized by its unique molecular structure, which includes a chromen-4-one core with methoxy, methyl, and propylphenoxy substituents. Due to its intricate structure, it has garnered interest in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 7-methoxy-8-methyl-3-(4-propylphenoxy)-4H-chromen-4-one typically involves multiple steps, starting with the construction of the chromen-4-one core. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: : This can be achieved through the cyclization of a suitable precursor, such as a phenol derivative, under acidic conditions.
Introduction of the Methoxy Group: : The methoxy group can be introduced via a methylation reaction, often using reagents like methyl iodide in the presence of a base.
Introduction of the Methyl Group: : The methyl group is typically introduced through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst.
Introduction of the Propylphenoxy Group: : This step involves the reaction of the chromen-4-one core with 4-propylphenol under suitable conditions, often using a coupling reagent like a carbodiimide.
Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing environmental impact and cost.
Chemical Reactions Analysis
7-Methoxy-8-methyl-3-(4-propylphenoxy)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid, leading to the formation of oxidized derivatives.
Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: : Substitution reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles under controlled conditions.
Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in research and industrial applications.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: : It is used in biological studies to investigate cellular processes and interactions with biological macromolecules.
Medicine: : It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: : It is utilized in the production of materials and chemicals with unique properties.
Mechanism of Action
The mechanism by which 7-methoxy-8-methyl-3-(4-propylphenoxy)-4H-chromen-4-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired outcomes in research and therapeutic applications. The exact molecular targets and pathways depend on the specific context in which the compound is used.
Comparison with Similar Compounds
When compared to similar compounds, 7-methoxy-8-methyl-3-(4-propylphenoxy)-4H-chromen-4-one stands out due to its unique structural features and functional groups. Similar compounds include other chromen-4-one derivatives with different substituents, such as 7-methoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one. These compounds share similarities in their core structure but differ in their substituents, leading to variations in their chemical properties and applications.
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Properties
IUPAC Name |
7-methoxy-8-methyl-3-(4-propylphenoxy)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-4-5-14-6-8-15(9-7-14)24-18-12-23-20-13(2)17(22-3)11-10-16(20)19(18)21/h6-12H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYHWJBUIVJCBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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